Coronaric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

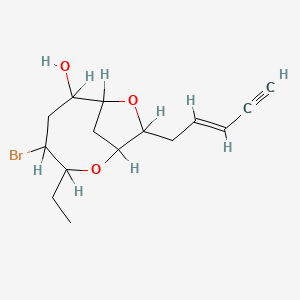

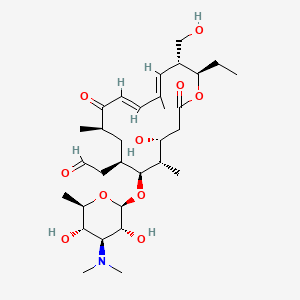

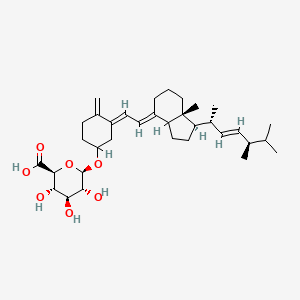

9(10)-Epome, also known as 9, 10-eoa or coronaric acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Thus, 9(10)-epome is considered to be an octadecanoid lipid molecule. 9(10)-Epome is considered to be a practically insoluble (in water) and relatively neutral molecule. 9(10)-Epome has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 9(10)-epome is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

9(10)-EpOME is an EpOME obtained by formal epoxidation of the 9,10-double bond of octadeca-9,12-dienoic acid (the 12Z-geoisomer). It is a conjugate acid of a 9(10)-EpOME(1-).

Wissenschaftliche Forschungsanwendungen

Characterization and Chemical Composition

- Coronaric acid constitutes 7.8% of Acacia albida seed oil triglycerides. It is characterized as cis-9,10-dihydroxyoctadec-cis-12-enoic acid through various spectroscopic studies and chemical transformations. This characterization is essential in understanding its potential applications and properties (Farooqui, Ahmad, & Ahmad, 1987).

- In other Acacia species such as Acacia mollissima, A. torta, A. lenticularis, and A. nilotica, coronaric acid is also present, ranging from 3.1% to 6.2%. This diversity in coronaric acid content across different species indicates its variable presence in nature and potential for varied applications (Jamal, Farooqi, Ahmad, & Mannan, 1987).

Nanoparticle and Polymer Applications

- Coronaric acid's properties can be harnessed in the stabilization of superparamagnetic iron oxide nanoparticles (SPIONs), which are used in medical applications like drug delivery and magnetic resonance imaging (MRI). The stabilization of these particles is crucial for their efficacy and safety (Janko et al., 2017).

- It also finds application in the preparation of core-corona type polymeric nanoparticles composed of hydrophobic and hydrophilic segments. These nanoparticles are used in diverse fields including drug, protein, peptide, or DNA delivery systems (Akagi, Baba, & Akashi, 2007).

Potential in Drug Delivery and Biomedical Research

- The acid's role in the formation and optimization of a protein corona around SPIONs is significant. This protein corona shapes the biological identity of nanoparticles, impacting their function in biological environments and medical applications (Jedlovszky-Hajdú et al., 2012).

- Additionally, coronaric acid is involved in the biosynthesis of coronatine, a phytotoxin produced by Pseudomonas syringae, which has implications in plant immunity and bacterial pathogenesis (Ullrich, Guenzi, Mitchell, & Bender, 1994).

Metabolic and Environmental Impact

- Its effects on metabolic profiles, such as in Lemna paucicostata culture, demonstrate coronaric acid’s influence on biological processes, which could be significant for pharmaceutical and nutraceutical industries (Kim et al., 2017).

Eigenschaften

Produktname |

Coronaric acid |

|---|---|

Molekularformel |

C18H32O3 |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

8-[3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7- |

InChI-Schlüssel |

FBUKMFOXMZRGRB-YFHOEESVSA-N |

Isomerische SMILES |

CCCCC/C=C\CC1C(O1)CCCCCCCC(=O)O |

Kanonische SMILES |

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O |

Physikalische Beschreibung |

Solid |

Synonyme |

cytotoxin C (Pasteurella haemolytica) leucotoxins leukotoxin LTX, Actinobacillus actinomycetemcomitans |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)](/img/structure/B1235331.png)

![Sodium;3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235332.png)

![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl (E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B1235333.png)

![methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B1235334.png)